molecular formula C15H17BrO4 B1625223 (E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid CAS No. 42241-78-1

(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid

Cat. No. B1625223
CAS RN: 42241-78-1
M. Wt: 341.2 g/mol
InChI Key: KPUGJSNAPAAEJB-JLHYYAGUSA-N
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Description

Penberol is a derivative of bromoacrylic acid with cytostatic activity. Although the mechanism of action is unclear, penberol might inhibit tumor growth mediated through inhibition of the cell energetic metabolism.

Scientific Research Applications

Synthesis Techniques

  • Improved Synthesis Methods : The synthesis of compounds structurally related to (E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid, such as (E)-4-bromo-3-methyl-2-butenoic acid, has been improved using hydrolysis and distillation techniques. This suggests the potential for refining the synthesis of the target compound as well (Fen-er, 2005).

  • Synthesis via Z-Isomer : An approach involving the synthesis of (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer indicates a possible pathway for synthesizing variants of the target compound (Bolchi, Roda, & Pallavicini, 2018).

Biological Activities and Applications

  • Antioxidant Properties : Bromophenol derivatives related to (E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid, isolated from marine red algae, have shown significant antioxidant activities (Li, Li, Ji, & Wang, 2007).

  • Enzyme Inhibition : Some 4-phenylbutenone derivative bromophenols, structurally similar to the target compound, have been found to inhibit enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Bayrak, Taslimi, Gülçin, & Menzek, 2017).

  • Antifungal and Antibacterial Activities : Analogous compounds, such as 4-phenyl-3-butenoic acid, isolated from Streptomyces koyangensis, have demonstrated antifungal and antibacterial properties (Lee, Lee, Moon, & Hwang, 2005).

  • Application in Liquid Crystal Materials : (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a compound related to the target, is used as a component in liquid crystal materials, highlighting potential materials science applications (Egami, Sawairi, Tamaoki, Ohneda, Okamoto, Odajima, & Hamashima, 2018).

  • Potential in Nonlinear Optical Molecular Glasses : Research on star-shaped, nonlinear optical molecular glasses bearing structures similar to the target compound suggests applications in optical and electronic materials (Cho, Lee, Choi, & Jin, 2008).

properties

CAS RN

42241-78-1

Product Name

(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid

Molecular Formula

C15H17BrO4

Molecular Weight

341.2 g/mol

IUPAC Name

(E)-3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid

InChI

InChI=1S/C15H17BrO4/c1-2-3-4-9-20-12-7-5-11(6-8-12)15(19)13(16)10-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)/b13-10+

InChI Key

KPUGJSNAPAAEJB-JLHYYAGUSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br

SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid
Reactant of Route 2
(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid
Reactant of Route 3
(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid
Reactant of Route 4
(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid
Reactant of Route 5
Reactant of Route 5
(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid
Reactant of Route 6
(E)-3-Bromo-4-oxo-4-(4-(pentyloxy)phenyl)-2-butenoic acid

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